molecular formula C4H7NO2 B3427069 2-Amino-3-butenoic acid CAS No. 56512-51-7

2-Amino-3-butenoic acid

Cat. No.: B3427069
CAS No.: 56512-51-7
M. Wt: 101.10 g/mol
InChI Key: RQVLGLPAZTUBKX-UHFFFAOYSA-N
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Description

2-Amino-3-butenoic acid is an alpha-amino acid with the molecular formula C4H7NO2 It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-3-butenoic acid can be synthesized through several methods. One common approach involves the use of aspartase with stereoisomeric catalytic activity derived from Escherichia coli to convert butenoic acid into this compound. This method is highly efficient, achieving a conversion rate of ≥ 98% and an ee value of ≥ 99.9% within 24 hours .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation. For example, engineered Escherichia coli strains can be used to produce butenoic acid, which is then converted to this compound through enzymatic processes .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-butenoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a corresponding oxo group.

    Reduction: Reducing agents can be used to convert the double bond in the butenoic acid moiety to a single bond.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: The major product is typically an oxo acid.

    Reduction: The major product is a saturated amino acid.

    Substitution: The products vary depending on the substituent introduced, such as alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-3-butenoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a tool for studying enzyme mechanisms and metabolic pathways.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new antibiotics and antiviral agents.

    Industry: It is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-amino-3-butenoic acid involves its interaction with various enzymes and metabolic pathways. It is known to inhibit a wide array of pyridoxal phosphate-dependent enzymes, which play crucial roles in amino acid metabolism. This inhibition can disrupt normal cellular functions, making it a potent antimicrobial agent .

Comparison with Similar Compounds

2-Amino-3-butenoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in unique biochemical reactions and pathways, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-aminobut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-2-3(5)4(6)7/h2-3H,1,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVLGLPAZTUBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60866280
Record name 2-Aminobut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56512-51-7, 52773-87-2
Record name Vinylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56512-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Butenoic acid, 2-amino-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052773872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056512517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 52773-87-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Aminobut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VINYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGD04MMJ5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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